molecular formula C21H16ClN3O4 B252786 N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B252786
M. Wt: 409.8 g/mol
InChI Key: ATLRTHAXFJGNBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a chloro-substituted phenyl ring, an oxazolo-pyridine moiety, and a methoxyphenoxy acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazolo-pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the chloro group on the phenyl ring and the methoxy group on the phenoxy ring.

    Amidation: Coupling of the acetamide group to the substituted phenyl ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives.

    Substitution: Halogenation, nitration, or sulfonation reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential pharmacological activities. They might exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, such compounds could be used in the development of new materials, agrochemicals, or as additives in various formulations.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide
  • N-(4-chloro-3-pyridyl)-2-(4-methoxyphenoxy)acetamide

Uniqueness

The presence of the oxazolo-pyridine ring in N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide distinguishes it from other similar compounds. This unique structure might confer specific properties or activities that are not observed in its analogs.

Properties

Molecular Formula

C21H16ClN3O4

Molecular Weight

409.8 g/mol

IUPAC Name

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C21H16ClN3O4/c1-27-14-5-7-15(8-6-14)28-12-19(26)24-13-4-9-17(22)16(11-13)21-25-20-18(29-21)3-2-10-23-20/h2-11H,12H2,1H3,(H,24,26)

InChI Key

ATLRTHAXFJGNBZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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